molecular formula C8H11BrF3N3 B10913499 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B10913499
M. Wt: 286.09 g/mol
InChI Key: NFWHBQPFPBUECU-UHFFFAOYSA-N
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Description

Structure and Physicochemical Properties The compound 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a bromine atom at position 4, and a methyl group at position 5 of the pyrazole ring. A propan-1-amine chain is attached to the nitrogen at position 1 (Figure 1). This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl and bromine substituents, as well as the basic amine group.

Halogenation: Bromination of precursor pyrazoles using reagents like N-bromosuccinimide (NBS).

Coupling Reactions: Copper-catalyzed Ullmann-type coupling for introducing alkylamine chains (e.g., propan-1-amine) to the pyrazole nitrogen.

Cyclocondensation: Formation of the pyrazole core via reactions between β-ketoesters and hydrazines, followed by functionalization.

Storage recommendations for similar compounds (e.g., tight containers, protection from moisture and light) likely apply.

Properties

Molecular Formula

C8H11BrF3N3

Molecular Weight

286.09 g/mol

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C8H11BrF3N3/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13/h2-4,13H2,1H3

InChI Key

NFWHBQPFPBUECU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation via 1,3-Dicarbonyl Precursors

A foundational approach involves cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For example, β-keto esters or diketones react with substituted hydrazines to form pyrazoles through [3+2] cyclization. Adapting this method, a trifluoromethylated 1,3-diketone precursor could be synthesized, followed by reaction with a hydrazine bearing the propan-1-amine side chain.

Example Protocol :

  • Precursor Synthesis : Methyl 4,4,4-trifluoroacetoacetate is brominated at the α-position using N-bromosuccinimide (NBS) under radical conditions to introduce the bromo group.

  • Cyclization : The brominated diketone reacts with 3-aminopropylhydrazine in ethanol at 25°C for 12–24 hours, catalyzed by cerium(III) complexes (e.g., [Ce(L-Pro)₂]₂(Oxa)) to enhance regioselectivity.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient), yielding the pyrazole-amine adduct.

Key Challenges :

  • Regioselectivity must be controlled to position the bromo and trifluoromethyl groups at C4 and C3, respectively.

  • Steric hindrance from the trifluoromethyl group may slow cyclization, necessitating elevated temperatures or prolonged reaction times.

Post-Synthetic Functionalization of Preformed Pyrazoles

Bromination and Amine Side-Chain Introduction

An alternative route involves synthesizing a preformed pyrazole scaffold, followed by bromination and side-chain modification.

Step 1: Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • Method : 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione reacts with methylhydrazine in acetic acid at 80°C, forming the pyrazole core.

  • Yield : 70–85% after recrystallization from ethanol.

Step 2: Bromination at C4

  • Conditions : Electrophilic bromination using Br₂ in dichloromethane at 0°C selectively substitutes the C4 position due to the electron-withdrawing effect of the trifluoromethyl group.

  • Yield : ~90% with minimal di-bromination.

Step 3: Alkylation with Propan-1-amine

  • Coupling : The brominated pyrazole undergoes nucleophilic substitution with 3-aminopropyl bromide in dimethylformamide (DMF) at 60°C, using potassium carbonate as a base.

  • Purification : Reverse-phase chromatography (MeCN/H₂O with 0.1% TFA) isolates the amine product.

Catalytic and Solvent Optimization

Role of Cerium Catalysts

The use of cerium(III)-proline complexes, such as [Ce(L-Pro)₂]₂(Oxa), significantly accelerates cyclocondensation reactions while improving regioselectivity. These catalysts stabilize transition states via Lewis acid interactions, particularly beneficial for trifluoromethylated substrates.

Typical Conditions :

  • Catalyst Loading : 5 mol%

  • Solvent : Ethanol

  • Time : 6–12 hours (vs. 24–48 hours without catalyst)

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of trifluoromethyl intermediates but may promote side reactions. Ethanol strikes a balance between reactivity and selectivity for cyclization steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.85 (s, 3H, CH₃), 2.75 (t, 2H, CH₂NH₂), 3.45 (m, 2H, NCH₂), 4.20 (t, 2H, NCH₂CH₂), 6.50 (s, 1H, pyrazole-H).

  • ¹³C NMR : 162.1 (CF₃), 148.9 (C-Br), 122.5 (C-CH₃), 45.8 (CH₂NH₂).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Hydrazine Alternatives : Sulfonyl hydrazines reduce side reactions during cyclization, improving yields to >85%.

  • Bromination Agents : NBS offers safer handling compared to Br₂ gas, though it requires radical initiators like AIBN.

Waste Management

  • Solvent Recovery : Ethanol and DCM are distilled and reused, reducing environmental impact.

  • Byproduct Mitigation : Unreacted hydrazines are neutralized with acetic acid before disposal .

Chemical Reactions Analysis

Types of Reactions

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine. For instance, derivatives of similar pyrazole structures have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These studies utilized methods such as the turbidimetric method to assess antimicrobial activity quantitatively .

Compound Target Bacteria Activity (MIC)
Compound AE. coli32 µg/mL
Compound BP. aeruginosa16 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been explored. A study focused on synthesizing pyrazole derivatives demonstrated that certain modifications could enhance selectivity and potency against cancer cell lines such as MCF7 (human breast adenocarcinoma) . The Sulforhodamine B assay was employed to determine cell viability post-treatment.

Compound Cell Line IC50 (µM)
Compound CMCF715
Compound DMCF710

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine and target proteins involved in microbial resistance and cancer proliferation. For example, docking with the PqsR protein of Pseudomonas aeruginosa revealed binding energies indicative of strong interactions, suggesting potential as a therapeutic agent against resistant bacterial strains .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of pyrazole derivatives were synthesized, including 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine. These compounds were tested for their antimicrobial activity against clinical isolates of E. coli. Results indicated that modifications in the trifluoromethyl group significantly enhanced potency compared to non-fluorinated analogs.

Case Study 2: Anticancer Potential

Another study investigated the anticancer properties of pyrazole derivatives, focusing on their ability to inhibit cell proliferation in MCF7 cells. The study found that specific derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting that these compounds could be developed into effective cancer treatments.

Mechanism of Action

The mechanism of action of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, and other proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with trifluoromethyl and halogen substituents are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₈H₁₁BrF₃N₃ ~298.1 4-Br, 5-Me, 3-CF₃, propan-1-amine chain High lipophilicity (Br, CF₃), basic amine
3-[4-Chloro-5-Me-3-CF₃-1H-pyrazol-1-yl]propan-1-amine C₇H₁₀ClF₃N₃ 213.59 4-Cl, 5-Me, 3-CF₃ Lower MW, Cl reduces lipophilicity vs Br
3-[4-Cl-5-cyclopropyl-3-CF₃-1H-pyrazol-1-yl]propan-1-amine C₁₀H₁₃ClF₃N₃ 267.68 4-Cl, 5-cyclopropyl, 3-CF₃ Cyclopropyl enhances steric bulk
4-Bromo-5-CF₃-1H-pyrazol-3-amine C₄H₃BrF₃N₃ 223.99 4-Br, 5-CF₃, NH₂ at position 3 Lacks propan-1-amine chain; smaller size
Celecoxib (4-[5-p-Tolyl-3-CF₃-pyrazol-1-yl]benzenesulfonamide) C₁₇H₁₄F₃N₃O₂S 381.4 Sulfonamide, 5-aryl, 3-CF₃ COX-2 inhibitor; sulfonamide enhances solubility

Key Observations

Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to chloro analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

Substituent Position and Bulk: The cyclopropyl group in ’s compound introduces steric hindrance, which could limit binding to certain biological targets compared to the methyl group in the target.

Biological Relevance :

  • Celecoxib analogs () demonstrate the importance of sulfonamide and aryl groups for COX-2 inhibition. The target compound’s amine chain may redirect activity toward amine receptors or kinases.
  • Pyrazole-3-amine derivatives (e.g., ) lack the propan-1-amine chain, simplifying synthesis but reducing versatility in drug design.

Table 2: Inferred Pharmacological and Physical Properties

Property Target Compound Chloro Analog Cyclopropyl Analog Celecoxib
LogP (estimated) ~3.5 (high due to Br, CF₃) ~2.8 ~3.1 ~2.9 (sulfonamide lowers)
Solubility (aq.) Low (improves in acidic pH) Moderate Low Moderate (sulfonamide)
Synthetic Complexity High (bromination, coupling) Moderate High (cyclopropyl step) High (sulfonamide)

Stability and Handling

  • Brominated pyrazoles (e.g., target compound) may exhibit greater photodegradation risk than chloro analogs, necessitating light-protected storage.
  • Amine-containing derivatives (target, ) are prone to oxidation, requiring inert atmosphere handling.

Biological Activity

The compound 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is C8H10BrF3N2C_8H_{10}BrF_3N_2 with a molecular weight of approximately 301.06 g/mol. The structure features a pyrazole ring substituted with bromine and trifluoromethyl groups, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds featuring similar pyrazole structures have shown cytotoxic effects against various cancer cell lines. The IC50 values for several pyrazole derivatives range significantly, indicating varying potency against different types of cancer cells:

Compound TypeCell LineIC50 (µM)
Pyrazole ChalconeMDA-MB-231 (breast cancer)6.59 - 12.51
Pyrazole Chalcone4T1 (breast cancer)13.23 - 213.7
Other Pyrazole DerivativesMRC-5 (non-cancer)>30

The specific compound under consideration may exhibit similar or enhanced activity due to the presence of the trifluoromethyl group, which has been associated with increased potency in various pharmacological contexts .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures show significant activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainActivity Observed
Staphylococcus aureusActive at 1 mM concentration
Escherichia coliVarying activity noted
Proteus mirabilisActive against several strains

The structure of the pyrazole ring contributes to the interaction with bacterial enzymes, enhancing its efficacy as an antimicrobial agent .

The biological activity of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can induce programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies indicate that these compounds may exhibit antioxidant activities, contributing to their overall therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • A study focused on a series of ferrocenyl chalcones containing pyrazole rings demonstrated promising anticancer activity against triple-negative breast cancer cell lines, with some derivatives achieving IC50 values as low as 6.59 µM .
  • Another investigation into the structure-activity relationship (SAR) of pyrazole-based compounds revealed that modifications at the trifluoromethyl position significantly enhanced anticancer potency compared to their non-fluorinated counterparts .

Q & A

Q. What are common synthetic routes for 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine?

Synthesis typically involves multi-step processes starting with cyclization of substituted hydrazines or phenylhydrazines with β-ketoesters or carbonyl derivatives. For example, brominated pyrazole cores are often synthesized via condensation reactions, followed by functionalization of the propan-1-amine side chain. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, which is generated through cyclization, formylation, oxidation, and acylation steps . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products.

Q. How is the compound characterized structurally?

Structural characterization employs:

  • NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and amine functionality.
  • Single-crystal X-ray diffraction to resolve molecular conformation, hydrogen bonding, and packing motifs. For instance, intramolecular C–H···N hydrogen bonds stabilize planar pyrazole rings, while intermolecular N–H···N interactions form supramolecular networks .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and bromine/trifluoromethyl isotopic patterns .

Q. What preliminary biological activities have been reported for this compound?

The trifluoromethyl and bromine substituents enhance antimicrobial activity. In vitro assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) show MIC values in the 2–16 µg/mL range. Activity correlates with electron-withdrawing groups improving membrane permeability .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Discrepancies in NMR or X-ray data often arise from tautomerism or polymorphism. For example, pyrazole-amine tautomers may produce overlapping signals in ¹H NMR. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • DFT calculations to predict stable tautomers and compare theoretical/experimental spectra.
  • Co-crystallization studies to isolate polymorphs and analyze their distinct hydrogen-bonding patterns .

Q. How to design experiments to assess structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent variation : Synthesize analogs with halogens (Cl, I), methyl, or methoxy groups at the 4- or 5-position of the pyrazole ring to evaluate electronic effects.
  • Side-chain modification : Replace propan-1-amine with cyclopropylamine or aromatic amines to test steric and hydrogen-bonding contributions.
  • Bioassay design : Use standardized microdilution assays (CLSI guidelines) with controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to calculate selectivity indices .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • DFT/B3LYP/6-311G(d,p) : Calculates HOMO-LUMO gaps to estimate charge transfer efficiency (e.g., electron-deficient trifluoromethyl groups lower LUMO energy, enhancing electrophilicity).
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions (e.g., amine groups as hydrogen-bond donors).
  • Molecular docking : Simulate binding to microbial targets (e.g., cytochrome P450 or dihydrofolate reductase) to rationalize activity trends .

Q. How to address low yields in bromination or trifluoromethylation steps?

  • Bromination : Use NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) under controlled UV light to minimize di-substitution.
  • Trifluoromethylation : Employ Umemoto’s reagent or Togni’s reagent for regioselective introduction. Monitor reaction progress via ¹⁹F NMR to optimize stoichiometry .

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